5,6-dichloro-2-(methylthio)-1H-benzo[d]imidazole
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Overview
Description
5,6-dichloro-2-(methylthio)-1H-benzo[d]imidazole is a heterocyclic compound containing both nitrogen and sulfur atoms. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine and methylthio groups in its structure enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-(methylthio)-1H-benzo[d]imidazole typically involves the reaction of 5,6-dichloro-1H-benzo[d]imidazole with methylthiolating agents under specific conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent and a base such as sodium hydride (NaH) to facilitate the methylthiolation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-2-(methylthio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the benzimidazole ring.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-dichloro-2-(methylthio)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-(methylthio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anticancer effects by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: Known for its antimicrobial and anticancer activities.
Pyrimidine derivatives: Exhibits a wide range of pharmacological effects, including anti-inflammatory and anticancer activities.
Thiazole derivatives: Possess diverse biological activities, such as antibacterial, antifungal, and antitumor effects.
Uniqueness
5,6-dichloro-2-(methylthio)-1H-benzo[d]imidazole stands out due to its unique combination of chlorine and methylthio groups, which enhance its chemical reactivity and potential for various applications. Its structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry and other fields.
Biological Activity
5,6-Dichloro-2-(methylthio)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer, antimicrobial, and antiviral activities, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C₉H₈Cl₂N₂S
- Molecular Weight : Approximately 233.14 g/mol
- Structure : The compound features a benzimidazole ring with two chlorine atoms at positions 5 and 6 and a methylthio group at position 2. This unique substitution pattern is believed to enhance its biological activity.
Anticancer Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
-
Cytotoxic Effects :
- A study evaluated the cytotoxicity of several benzimidazole derivatives against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). Compounds similar to this compound showed IC50 values ranging from 7.82 to 21.48 μM, indicating potent anticancer activity comparable to standard chemotherapeutic agents like doxorubicin and sorafenib .
-
Mechanism of Action :
- The mechanism of action for these compounds often involves the induction of apoptosis through the activation of pro-apoptotic factors such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This was demonstrated in HepG2 cells where treatment with similar compounds led to cell cycle arrest and increased apoptosis markers .
- Multi-targeted Kinase Inhibition :
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been extensively studied.
- Broad-spectrum Activity :
- Comparison with Standard Antibiotics :
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of benzimidazole derivatives.
- Mechanism of Action :
- Efficacy Against Specific Viruses :
Summary of Biological Activities
Activity Type | Findings |
---|---|
Anticancer | IC50 values between 7.82 to 21.48 μM against various cancer cell lines; induces apoptosis |
Antimicrobial | MICs ranging from 1 µg/mL to 16 µg/mL against Gram-positive and Gram-negative bacteria |
Antiviral | Inhibits viral replication through IMPDH inhibition; effective against animal viruses |
Properties
IUPAC Name |
5,6-dichloro-2-methylsulfanyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2S/c1-13-8-11-6-2-4(9)5(10)3-7(6)12-8/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYWDNBOQUIKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC(=C(C=C2N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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